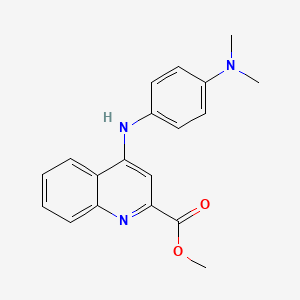

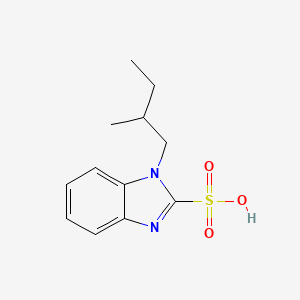

![molecular formula C25H23OP B3000302 (R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1456816-37-7](/img/structure/B3000302.png)

(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a complex organic compound. It contains an anthracene moiety, known for its fluorescent properties , and a tert-butyl group, which is known for its unique reactivity pattern .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of tert-butyl nitrite (TBN) under solvent-free conditions . The tert-butyl group is often used in chemical transformations due to its unique reactivity pattern .Molecular Structure Analysis

The molecular structure of this compound likely involves pairwise anthracene stacking, which is known to induce high-efficiency fluorescence . The tert-butyl group, due to its crowded nature, may influence the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be influenced by the unique reactivity pattern of the tert-butyl group . The anthracene moiety in the compound could contribute to excimer-induced high-efficiency fluorescence .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the anthracene and tert-butyl groups. The anthracene moiety is known for its fluorescent properties , while the tert-butyl group is known for its unique reactivity pattern .科学的研究の応用

Electroluminescent Devices

(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole and its derivatives have been explored for their application in organic light emitting devices (OLEDs). Novel anthracene-oxadiazole derivatives, related to this compound, show good thermal stability and glass transition temperatures, making them suitable as emitters in OLEDs. These derivatives display promising electrochemical and photophysical properties, with some exhibiting significant brightness and efficiency in electroluminescent devices (Mallesham et al., 2014).

Antineoplastic Properties

Benzoxazole-2ylphosphonates, structurally related to (R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, have been developed and evaluated for their antineoplastic properties. These compounds, after undergoing specific chemical modifications, have shown potential as anticancer agents, particularly in inducing apoptosis in cancer cells (Barghash et al., 2014).

Asymmetric Hydrogenation

Chiral 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole ligands, similar to (R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, have been used in rhodium-catalyzed asymmetric hydrogenation. These ligands provided excellent enantioselectivities and reactivities in the hydrogenation of alpha- and beta-acylamino acrylates (Tang et al., 2010).

Photomechanical Organic Microcrystals

Compounds structurally related to (R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole have been used in the growth of photomechanical organic microcrystals. These microcrystals, such as those derived from (E)-3-(Anthracen-9-yl)acrylic acid, demonstrate significant photomechanical responses, making them suitable for applications in material science and photomechanics (Al‐Kaysi et al., 2015).

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Anthracene derivatives, closely related to (R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, have been used in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. These compounds, particularly terthiophene and anthracene, are effective matrices for electron-transfer ionization in MALDI, used for analyzing various compounds (McCarley et al., 1998).

作用機序

将来の方向性

The future directions for research on this compound could involve further exploration of its fluorescent properties , as well as its unique reactivity pattern due to the tert-butyl group . It could also be interesting to explore its potential applications in various fields, such as materials science or bioengineering .

特性

IUPAC Name |

(3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAWVLHXUZNLPP-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

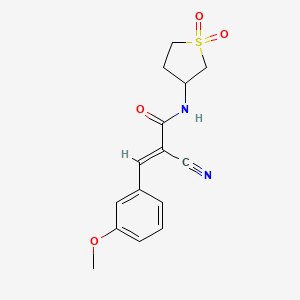

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3000220.png)

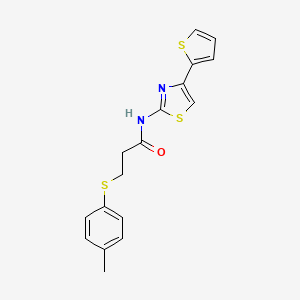

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000223.png)

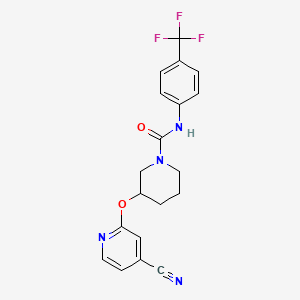

![(S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol](/img/structure/B3000224.png)

![2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B3000234.png)

![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B3000237.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B3000238.png)

![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000241.png)